Antimalarial agent 34

Description

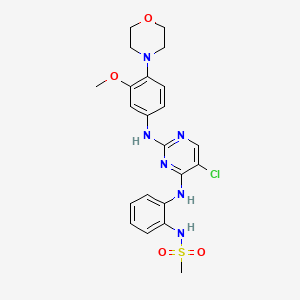

Structure

3D Structure

Properties

Molecular Formula |

C22H25ClN6O4S |

|---|---|

Molecular Weight |

505.0 g/mol |

IUPAC Name |

N-[2-[[5-chloro-2-(3-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide |

InChI |

InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(7-8-19(20)29-9-11-33-12-10-29)25-22-24-14-16(23)21(27-22)26-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) |

InChI Key |

ZZGIFZFFFHTUCU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3NS(=O)(=O)C)Cl)N4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: The Discovery and Isolation of Antimalarial Agent 34

Audience: Researchers, scientists, and drug development professionals.

Abstract: The continued emergence of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with unique mechanisms of action. This document provides a comprehensive technical overview of the discovery, isolation, and preliminary characterization of a promising new candidate, designated as "Antimalarial Agent 34." The agent was isolated from the marine sponge Geodia barretti through a bioassay-guided fractionation approach. This guide details the experimental protocols, quantitative data, and key workflows that led to its identification.

Discovery and Screening

The discovery of this compound was initiated through a high-throughput screening campaign of a prefractionated natural product library derived from marine organisms. An ethanolic extract of the marine sponge Geodia barretti, collected from the Trondheim Fjord, demonstrated significant antiplasmodial activity. This extract was selected for further bioassay-guided fractionation to isolate the active constituent.

Bioassay-Guided Fractionation Workflow

The crude extract underwent a multi-step fractionation and purification process. At each stage, fractions were tested for their in vitro activity against the chloroquine-resistant (Dd2) and chloroquine-sensitive (3D7) strains of P. falciparum to guide the isolation of the pure, active compound.

Quantitative Biological Activity

This compound demonstrated potent activity against multiple strains of P. falciparum and exhibited a favorable selectivity index when compared to a mammalian cell line.

Table 1: In Vitro Antiplasmodial and Cytotoxic Activity of this compound

| Compound | P. falciparum Strain | IC50 (nM) | Cytotoxicity (HEK293T) CC50 (nM) | Selectivity Index (SI) [CC50/IC50] |

| Agent 34 | 3D7 (Chloroquine-Sensitive) | 12.5 ± 1.8 | 15,800 ± 950 | 1264 |

| Agent 34 | Dd2 (Chloroquine-Resistant) | 18.2 ± 2.1 | 15,800 ± 950 | 868 |

| Chloroquine | 3D7 (Chloroquine-Sensitive) | 8.1 ± 0.9 | > 50,000 | > 6172 |

| Chloroquine | Dd2 (Chloroquine-Resistant) | 250.4 ± 15.6 | > 50,000 | > 200 |

Experimental Protocols

Isolation of this compound

-

Extraction: 500 g of freeze-dried and ground G. barretti sponge biomass was extracted three times with 2 L of 80% ethanol (EtOH) at room temperature for 24 hours. The combined extracts were filtered and concentrated under reduced pressure to yield 35 g of crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with n-hexane and ethyl acetate (EtOAc). The EtOAc fraction (4.5 g), which retained the antiplasmodial activity, was dried and carried forward.

-

Silica Gel Chromatography: The active EtOAc fraction was subjected to vacuum liquid chromatography on a silica gel column, eluting with a step gradient of hexane-EtOAc (from 100:0 to 0:100) followed by EtOAc-methanol (from 100:0 to 0:100). The most active fraction (F7, 210 mg) eluted with 90:10 EtOAc-methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification was achieved by reverse-phase HPLC on a C18 column (250 x 10 mm, 5 µm) using an isocratic mobile phase of 65% acetonitrile in water, affording 15 mg of this compound with >98% purity.

In Vitro Antiplasmodial Assay

The SYBR Green I-based fluorescence assay was used to determine the 50% inhibitory concentration (IC50).

-

Parasite Culture: P. falciparum strains were maintained in continuous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3.

-

Assay Preparation: Asynchronous parasite cultures (primarily ring stage) were diluted to 2% parasitemia and 1% hematocrit. 100 µL of the culture was added to the wells of a 96-well plate containing serial dilutions of this compound.

-

Incubation: Plates were incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I (2X concentration) was added to each well. Plates were incubated in the dark at room temperature for 1 hour.

-

Data Acquisition: Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. IC50 values were calculated by non-linear regression analysis.

Cytotoxicity Assay

-

Cell Culture: Human Embryonic Kidney (HEK293T) cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Assay: Cells were seeded into 96-well plates at a density of 10,000 cells/well and allowed to attach overnight. The medium was then replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: Plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Viability Assessment: Cell viability was determined using the resazurin reduction assay. 20 µL of resazurin solution was added to each well, and plates were incubated for 4 hours.

-

Data Acquisition: Fluorescence was measured (Ex/Em: 560/590 nm), and the 50% cytotoxic concentration (CC50) was calculated.

Proposed Mechanism of Action

Preliminary studies suggest that this compound may interfere with the parasite's protein synthesis machinery by targeting the elongation phase. It is hypothesized to bind to a ribosomal subunit, thereby stalling translation and leading to parasite death. This mechanism differs from many common antimalarials that target hemoglobin digestion or folate synthesis.

Unveiling the Synthesis and Chemical Biology of 4-Aminoquinoline Antimalarial Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The global fight against malaria hinges on the continuous development of novel and effective therapeutic agents. The 4-aminoquinoline scaffold has historically been a cornerstone in antimalarial drug discovery, with compounds like chloroquine playing a pivotal role for decades. While the specific designation "antimalarial agent 34" does not correspond to a universally recognized compound in the public domain, it likely refers to a specific analogue within a series from a research publication. This guide provides a comprehensive overview of the chemical structure, synthesis, and biological evaluation of 4-aminoquinoline-based antimalarial agents, a class to which such a compound would belong.

I. The 4-Aminoquinoline Core: A Privileged Scaffold

The 4-aminoquinoline moiety is a key pharmacophore in many antimalarial drugs.[1][2] Its fundamental structure consists of a quinoline ring system substituted with an amino group at the 4-position. The efficacy of these compounds is often modulated by the nature of the substituent at the 7-position (commonly a chlorine atom) and the composition of the amino side chain at the 4-position.[2]

Chemical Structure of the 4-Aminoquinoline Pharmacophore

References

Technical Guide: Mechanism of Action of Antimalarial Agent 34 (Exemplified by Compound 31) Against Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The persistent evolution of drug resistance in Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. This document provides a detailed technical overview of the mode of action of a novel antimalarial candidate, herein referred to as Agent 34, exemplified by the recently identified Compound 31. This agent, characterized by a 2-hydroxyphenyl benzamide scaffold, demonstrates potent, multi-stage activity against P. falciparum and exhibits a promising safety profile with no observed toxicity in human cells.

The primary mechanism of action for Agent 34 is the inhibition of protein synthesis in the parasite. This is achieved through direct binding to the cytosolic ribosomal subunits of P. falciparum. Resistance to this agent has been linked to a specific point mutation in the P. falciparum multidrug-resistance protein 1 (pfmdr1) gene, a novel finding confirmed through CRISPR/Cas9 gene editing. Importantly, parasites resistant to Agent 34 do not exhibit cross-resistance to current first-line antimalarial drugs, highlighting its potential as a next-generation therapeutic.

This guide consolidates the available quantitative data, outlines the key experimental protocols for characterization, and provides visual representations of the agent's mechanism and the experimental workflows used in its evaluation.

Mechanism of Action

Agent 34 (Compound 31) exerts its antimalarial effect by disrupting a fundamental cellular process in P. falciparum: protein synthesis. Proteomics studies have indicated that the compound directly binds to the cytosolic ribosomal subunits of the parasite. This interaction effectively stalls the translation process, leading to a cessation of protein production, which is lethal for the parasite. This mechanism is distinct from many current antimalarials that target processes such as heme detoxification or folate synthesis.

A key finding in the characterization of Agent 34 is the identification of a resistance mechanism. Through resistance selection studies, a previously unknown point mutation, G182S, in the pfmdr1 gene was identified as the primary mediator of resistance. The causality of this mutation was confirmed using CRISPR/Cas9-based gene editing.[1]

References

In-depth Technical Guide: In Vitro Antiplasmodial Activity of Antimalarial Agents

Disclaimer: The initial search for a specific "antimalarial agent 34" did not yield information on a singular, formally designated compound by that name within publicly accessible scientific literature. The following guide is a comprehensive overview of the principles, methodologies, and data interpretation related to the in vitro antiplasmodial activity of novel antimalarial compounds, drawing upon established research practices in the field. This document is intended for researchers, scientists, and drug development professionals.

Introduction to In Vitro Antiplasmodial Activity Assessment

The evaluation of in vitro antiplasmodial activity is a critical first step in the discovery and development of new antimalarial drugs. These assays provide essential data on a compound's potency against the malaria parasite, Plasmodium falciparum, and its selectivity for the parasite over host cells. Key parameters determined from these studies include the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI).

Quantitative Data on Antiplasmodial Activity

The following tables summarize typical quantitative data obtained from in vitro antiplasmodial and cytotoxicity assays for hypothetical antimalarial candidates, reflecting the types of data presented in research literature.

Table 1: In Vitro Antiplasmodial Activity (IC50) Against Plasmodium falciparum Strains

| Compound ID | P. falciparum Strain (Chloroquine-Sensitive) | IC50 (nM)[1][2] | P. falciparum Strain (Chloroquine-Resistant) | IC50 (nM)[1][2] |

| Candidate A | 3D7 | 15.2 ± 2.1 | K1 | 25.8 ± 3.5 |

| Candidate B | NF54 | 8.9 ± 1.2 | Dd2 | 12.4 ± 1.9 |

| Chloroquine | 3D7 | 10.5 ± 1.5 | K1 | 243.1 ± 64.9[1] |

| Artemisinin | 3D7 | 5.1 ± 0.8 | K1 | 7.2 ± 1.1 |

Table 2: In Vitro Cytotoxicity (CC50) and Selectivity Index (SI)

| Compound ID | Cell Line | CC50 (µM)[3][4][5][6] | Selectivity Index (SI = CC50 / IC50) |

| Candidate A | HepG2 | > 50 | > 1938 |

| Candidate B | L6 | 35.6 ± 4.3 | > 2871 |

| Chloroquine | HepG2 | > 100 | > 9523 |

| Artemisinin | HepG2 | > 100 | > 13888 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro antiplasmodial activity data.

3.1. In Vitro Antiplasmodial Susceptibility Testing

The most common method for determining the IC50 of a compound against P. falciparum is the SYBR Green I-based fluorescence assay.

-

Parasite Culture: Asexual erythrocytic stages of P. falciparum strains (e.g., 3D7, K1) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[7] The culture medium is typically RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II.

-

Assay Procedure:

-

Synchronized ring-stage parasites are seeded in 96-well plates at a parasitemia of 0.5-1% and a hematocrit of 2%.

-

The test compounds are serially diluted and added to the wells.

-

Plates are incubated for 72 hours under the same conditions as the parasite culture.

-

After incubation, the plates are frozen at -80°C to lyse the erythrocytes.

-

SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark at room temperature for 1-2 hours.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

-

Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[8]

3.2. In Vitro Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxicity of compounds on mammalian cell lines.[3][4][5][6]

-

Cell Culture: Mammalian cell lines, such as HepG2 (human liver carcinoma) or L6 (rat skeletal myoblast), are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The test compounds are serially diluted and added to the wells.

-

Plates are incubated for 24-48 hours.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 2-4 hours.

-

The formazan crystals formed by viable cells are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance is measured at ~570 nm using a microplate reader.

-

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. CC50 values are determined from the dose-response curves.[3][4][5][6]

Visualizations: Workflows and Pathways

4.1. Experimental Workflow for In Vitro Antiplasmodial Activity Screening

Caption: Workflow for determining IC50, CC50, and Selectivity Index.

4.2. Simplified Signaling Pathway of Chloroquine Action and Resistance

Caption: Chloroquine's mechanism of action and resistance pathway.

References

- 1. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajtmh.org [ajtmh.org]

- 3. scielo.br [scielo.br]

- 4. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.malariaworld.org [media.malariaworld.org]

Target Identification and Validation of Imidazolopiperazines: A Case Study of Antimalarial Agent 34

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. The imidazolopiperazine (IZP) class of compounds has emerged as a promising new therapeutic option, with potent activity against multiple life-cycle stages of the parasite. This technical guide provides an in-depth overview of the target identification and validation efforts for this class, with a focus on a representative agent, herein referred to as "Antimalarial Agent 34," a proxy for front-runner compounds of this series like KAF156 (Ganaplacide) and its analog GNF179. These compounds have demonstrated significant potential for prophylaxis, treatment, and transmission-blocking in malaria.

Quantitative Data Summary

The following tables summarize the key quantitative data for the imidazolopiperazine class of antimalarials, highlighting their potent activity and favorable pharmacokinetic properties.

Table 1: In Vitro Activity of Imidazolopiperazines against P. falciparum

| Compound | Strain | IC50 (nM) | Reference |

| KAF156 | Drug-sensitive | 6 - 17.4 | [1] |

| KAF156 | Drug-resistant | 6 - 17.4 | [1] |

| GNF179 | - | - | [2] |

| Imidazolopiperazine Hits (1a-c) | Wild-type & Drug-resistant | >20-fold selectivity index | [3] |

Table 2: In Vivo Efficacy of KAF156 in Mouse Models of Malaria

| Parameter | Value | Model | Reference |

| ED50 | 0.6 mg/kg | P. berghei | [1] |

| ED90 | 0.9 mg/kg | P. berghei | [1] |

| ED99 | 1.4 mg/kg | P. berghei | [1] |

Experimental Protocols

The target identification and validation of imidazolopiperazines have employed a multi-pronged approach, integrating various advanced experimental techniques.

In Vitro Evolution and Whole-Genome Analysis

This method is used to identify potential drug targets by selecting for drug-resistant parasites and then sequencing their genomes to identify mutations associated with resistance.

-

Protocol:

-

Continuous culture of P. falciparum in the presence of sub-lethal concentrations of the imidazolopiperazine compound.

-

Gradual escalation of the drug concentration to select for resistant parasite populations.

-

Isolation of resistant clones and whole-genome sequencing using next-generation sequencing platforms.

-

Comparative genomic analysis between resistant and sensitive parental strains to identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs).

-

Prioritization of candidate genes based on the frequency and nature of mutations.

-

Proteomic Affinity Chromatography

This technique aims to identify direct binding partners of a drug from the parasite proteome.

-

Protocol:

-

Immobilization of an imidazolopiperazine analog onto a solid support (e.g., agarose beads) to create an affinity matrix.

-

Incubation of the affinity matrix with a lysate of P. falciparum parasites.

-

Washing steps to remove non-specifically bound proteins.

-

Elution of specifically bound proteins from the matrix.

-

Identification of the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon drug binding.

-

Protocol:

-

Treatment of intact P. falciparum parasites with the imidazolopiperazine compound or a vehicle control.

-

Heating of the treated cells across a range of temperatures.

-

Lysis of the cells and separation of soluble and aggregated proteins by centrifugation.

-

Quantification of the amount of soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.

-

A shift in the melting curve of the protein in the presence of the drug indicates direct binding.

-

Metabolomic Profiling

This approach investigates the global metabolic changes in the parasite upon drug treatment to infer the affected pathways.

-

Protocol:

-

Treatment of synchronized P. falciparum cultures with the imidazolopiperazine compound at a specific developmental stage.

-

Quenching of metabolic activity and extraction of intracellular metabolites.

-

Analysis of the metabolite extracts using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS).

-

Data processing and statistical analysis to identify metabolites that are significantly altered in abundance upon drug treatment.

-

Pathway analysis to map the perturbed metabolic pathways.

-

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Imidazolopiperazines

The current evidence suggests that imidazolopiperazines do not have a single, well-defined target but rather disrupt the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress and inhibition of protein trafficking.[2] Resistance to these compounds has been linked to mutations in several genes, including PfCARL (a protein with 7 transmembrane domains), the P. falciparum acetyl-CoA transporter, and the UDP-galactose transporter.[4] However, these are not believed to be the direct targets. More recent studies have identified a putative dynamin-like GTPase as a potential interaction partner.[5]

Caption: Proposed mechanism of action for imidazolopiperazines.

Target Identification Workflow

The workflow for identifying the molecular target of this compound involves a combination of genetic, proteomic, and biochemical approaches.

Caption: Integrated workflow for target identification.

Target Validation Workflow

Once a candidate target is identified, it must be validated to confirm that its inhibition is responsible for the antimalarial activity of the compound.

Caption: Workflow for validating a candidate drug target.

Conclusion

The imidazolopiperazine class of antimalarials represents a significant advancement in the fight against malaria. While the precise molecular target remains an active area of investigation, a wealth of data points towards the disruption of the parasite's secretory pathway as the primary mechanism of action. The multi-faceted approach to target identification and validation, combining genetics, proteomics, and metabolomics, has been instrumental in elucidating the mode of action of these promising compounds. Further research to definitively identify the direct binding partner(s) of imidazolopiperazines will be crucial for optimizing their therapeutic potential and anticipating resistance mechanisms.

References

- 1. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganaplacide - Wikipedia [en.wikipedia.org]

- 5. Target Identification and Validation of the Imidazolopiperazine Class of Antimalarials [escholarship.org]

Navigating the Crucial First Hurdle: A Technical Guide to the Initial Cytotoxicity Screening of a Novel Antimalarial Candidate

In the quest for new and effective treatments against malaria, the initial assessment of a compound's toxicity is a critical gateway in the drug development pipeline. This technical guide provides an in-depth overview of the core methodologies and data interpretation involved in the preliminary cytotoxicity screening of a representative antimalarial agent. For the purpose of this guide, we will refer to a hypothetical compound, "Antimalarial Agent 34," to illustrate the process. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimalarial therapies.

The emergence and spread of drug-resistant Plasmodium parasites necessitates the continuous development of new antimalarial drugs.[1][2] A crucial early step in this process is to evaluate the cytotoxic potential of any new compound to ensure it is selective for the parasite and minimally harmful to human cells.[3][4][5] In vitro cytotoxicity assays are widely employed for this initial screening as they offer a controlled environment to assess a compound's effect on various cell lines.[3][4][5]

Experimental Protocols: A Foundation for Reliable Data

The following protocols outline standard methodologies for determining the in vitro cytotoxicity of a novel antimalarial candidate. These methods are based on established colorimetric assays that measure cell viability.

Cell Culture and Maintenance

Prior to cytotoxicity testing, mammalian cell lines are cultured and maintained to ensure their health and suitability for the assay. A common choice for initial screening is the HeLa cell line, a robust human cervical cancer cell line.

-

Cell Line: HeLa (Human cervical adenocarcinoma)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][3]

-

Cell Seeding: HeLa cells are seeded into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: "this compound" is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for a further 48 hours. A vehicle control (DMSO) and a negative control (untreated cells) are included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.[6]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Neutral Red Uptake Assay

The Neutral Red (NR) uptake assay is another common method for determining cytotoxicity, based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[3][4]

-

Cell Seeding and Treatment: This follows the same procedure as the MTT assay.

-

Neutral Red Incubation: After the 48-hour treatment, the medium is replaced with a medium containing neutral red (50 µg/mL) and incubated for 3 hours.

-

Dye Extraction: The cells are washed, and the incorporated dye is extracted using a solution of 1% acetic acid in 50% ethanol.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The CC50 is calculated in a similar manner to the MTT assay.

Quantitative Data Summary

The results of the cytotoxicity screening are typically summarized in a table to allow for easy comparison of the compound's effect on different cell lines and its selectivity towards the malaria parasite. The Selectivity Index (SI) is a crucial parameter, calculated as the ratio of the CC50 for a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity for the parasite.

| Compound | Cell Line | Assay | CC50 (µM) | P. falciparum IC50 (µM) | Selectivity Index (SI) |

| This compound | HeLa | MTT | > 50 | 0.5 | > 100 |

| This compound | HepG2 | MTT | > 50 | 0.5 | > 100 |

| Chloroquine | HeLa | MTT | 100 | 0.02 | 5000 |

Note: The data presented for "this compound" is hypothetical for illustrative purposes. The data for Chloroquine is representative of a standard antimalarial drug.

Visualizing Experimental and Logical Workflows

Diagrams are invaluable tools for representing complex experimental workflows and the logical relationships in data analysis.

Potential Signaling Pathways in Cytotoxicity

While initial screening focuses on cell viability, understanding the potential mechanism of cytotoxicity is crucial for further development. Many antimalarial compounds induce apoptosis (programmed cell death) in cancer cells, and similar pathways may be activated in mammalian cells at high concentrations. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism.

References

- 1. In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Profiling of Novel Antimalarial Agents - A Case Study on Cyclen Bisquinoline (CNBQ)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the solubility and stability studies essential for the preclinical development of novel antimalarial agents. Using the potent antimalarial compound Cyclen Bisquinoline (CNBQ) as a case study, this document outlines the experimental protocols, presents key data, and illustrates the logical workflows involved in assessing the physicochemical properties of a promising drug candidate.

Introduction

The development of new antimalarial agents is a global health priority, driven by the emergence and spread of drug-resistant strains of Plasmodium falciparum. A critical step in the early-stage development of any new chemical entity is the thorough characterization of its physicochemical properties. Solubility and stability are paramount, as they directly influence a drug's bioavailability, formulation development, and shelf-life.

This guide focuses on Cyclen Bisquinoline (CNBQ), a novel and highly potent antimalarial agent, to exemplify the process of solubility and stability assessment. CNBQ, or 4,10-bis(7-chloroquinoline)-1,4,7,10-tetraazacyclododecane, has demonstrated significant in vitro activity against both chloroquine-sensitive and -resistant strains of P. falciparum.[1] Understanding its solubility and stability profile is crucial for its advancement as a clinical candidate.

Solubility Studies

A drug's aqueous solubility is a key determinant of its oral absorption. Poor solubility can lead to low bioavailability, requiring higher doses that may increase the risk of toxicity. The following sections detail the experimental protocol for determining the equilibrium solubility of CNBQ and present the corresponding data.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The equilibrium solubility of CNBQ was determined using the well-established shake-flask method. This method measures the thermodynamic solubility of a compound at equilibrium.

Materials:

-

Cyclen Bisquinoline (CNBQ) free base (FB) and its hydrochloride salt

-

Deionized water

-

Buffer solutions (pH 1.0, 4.5, 7.4, 9.0, 12.0)

-

Various organic solvents and pharmaceutical excipients (e.g., DMSO, ethanol, propylene glycol, PEG 400, Tween 80, isopropyl alcohol)

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: An excess amount of CNBQ (either the free base or the hydrochloride salt) is added to a glass vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent).

-

Equilibration: The vials are sealed and placed in an orbital shaker set at a constant temperature (typically 25°C or 37°C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, the samples are removed from the shaker and allowed to stand to permit the sedimentation of undissolved solids. The supernatant is then carefully collected and filtered through a 0.22 µm syringe filter to remove any remaining solid particles. Centrifugation can also be used prior to filtration to enhance the separation of solid and liquid phases.

-

Quantification: The concentration of the dissolved CNBQ in the filtrate is determined by a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[1][2] A standard curve of known CNBQ concentrations is used for quantification. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, with UV detection at a wavelength of 325 nm.[1]

Data Presentation: Solubility of CNBQ

The solubility of CNBQ as a free base (FB) and its hydrochloride salt was evaluated in various media. The results are summarized in the tables below.

Table 1: Solubility of CNBQ Free Base (FB) and Hydrochloride Salt in Different Solvents [1]

| Solvent | Solubility of FB (mg/mL) | Solubility of HCl Salt (mg/mL) |

| Water | 0.0067 | 2.48 |

| Propylene Glycol | 0.03 | 1.89 |

| DMSO | 2.85 | 1.05 |

| Ethanol | 0.21 | 0.45 |

| PEG 400 | 0.02 | 0.32 |

| Tween 80 | 0.04 | - |

| Isopropyl Alcohol | 0.05 | - |

Table 2: pH-Dependent Solubility of CNBQ Free Base (FB) [1]

| pH | Solubility (mg/mL) |

| 1.0 | 0.15 |

| 4.5 | 0.005 |

| 7.4 | 0.003 |

| 9.0 | 0.002 |

| 12.0 | 0.001 |

The data clearly indicates that CNBQ is a weakly basic compound, with its solubility being significantly influenced by pH. The free base is highly hydrophobic with very low aqueous solubility.[1][2] However, the formation of a hydrochloride salt dramatically improves its water solubility by approximately 370-fold, a crucial finding for formulation development.[1][2]

Stability Studies

Forced degradation studies are essential to understand the chemical stability of a drug substance under various stress conditions. These studies help in identifying potential degradation products and establishing the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Study

Forced degradation of CNBQ was carried out under conditions of hydrolysis (acidic and basic), oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.

Materials:

-

CNBQ (free base and hydrochloride salt)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (0.3%)

-

Deionized water

-

Buffer solutions (pH 1.0 - 12.0)

-

HPLC system with a UV detector

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: A stock solution of CNBQ (e.g., 0.08 mg/mL) is prepared for both the free base and the salt form.[1]

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution is mixed with 0.1 M HCl and kept at room temperature for 48 hours.

-

Base Hydrolysis: The stock solution is mixed with 0.1 M NaOH and kept at room temperature for 48 hours.

-

Oxidative Degradation: The stock solution is mixed with 0.3% H₂O₂ and kept at room temperature for 48 hours.

-

Thermal Degradation: A solid sample of CNBQ is placed in an oven at 60°C for seven days.

-

Photostability: A solid sample of CNBQ is exposed to sunlight for seven days.

-

-

Sample Analysis: After the specified exposure period, the samples are withdrawn, neutralized if necessary, and diluted to a suitable concentration. The amount of remaining CNBQ is quantified using a validated RP-HPLC method. The chromatograms are also inspected for the appearance of new peaks, which would indicate the formation of degradation products.

Data Presentation: Stability of CNBQ

The stability of both the free base and the hydrochloride salt of CNBQ was assessed under various stress conditions.

Table 3: Stability of CNBQ under Forced Degradation Conditions [1][2]

| Stress Condition | Duration | Observation |

| 0.1 M HCl | 48 hours | Stable |

| 0.1 M NaOH | 48 hours | Stable |

| Water | 48 hours | Stable |

| Heat (60°C) | 7 days | Stable |

| Sunlight | 7 days | Stable |

| 0.3% H₂O₂ | 48 hours | Degradation observed |

The results indicate that both the free base and the hydrochloride salt of CNBQ are stable under acidic, basic, aqueous, thermal, and photolytic conditions.[1][2] However, the compound was found to be susceptible to oxidative stress.[1][2] This information is critical for determining appropriate storage and handling conditions for the drug substance and for guiding the selection of excipients in formulation development.

Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for the solubility and stability studies.

Caption: Experimental workflow for the shake-flask solubility determination of CNBQ.

Caption: Workflow for the forced degradation stability study of CNBQ.

Conclusion

The physicochemical characterization of a novel antimalarial agent is a foundational element of its preclinical development. The case study of Cyclen Bisquinoline (CNBQ) demonstrates the importance of systematic solubility and stability studies. The findings reveal that while the free base of CNBQ has low aqueous solubility, its hydrochloride salt offers a significant improvement, making it a more viable candidate for oral formulation. Furthermore, the stability studies indicate that CNBQ is a robust molecule under most conditions but is susceptible to oxidation, a factor that must be considered in its future development and formulation. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals engaged in the discovery and advancement of new antimalarial therapies.

References

An In-depth Technical Guide on the Mode of Action of Novel Antimalarial Agents Against Drug-Resistant Malaria

A Note on "Antimalarial Agent 34": The designation "this compound" does not refer to a single, universally recognized compound. In scientific literature, compounds are often numbered within the context of a specific study. Therefore, "compound 34" could refer to a styrylquinoline in one paper, an artemisinin analogue in another, or a different chemical entity entirely in a third. This guide will, therefore, focus on the broader, more impactful topic of the mechanisms of action of several classes of novel antimalarial agents that are being developed to combat drug-resistant malaria. We will use specific, named examples from these classes to provide the detailed technical information requested.

This whitepaper will delve into three prominent classes of antimalarial compounds: novel 4-Aminoquinolines, Artemisinin Analogues, and Styrylquinolines. For each class, we will provide a detailed analysis of their mode of action against resistant Plasmodium falciparum, quantitative efficacy data, detailed experimental protocols, and visualizations of key pathways and workflows.

Novel 4-Aminoquinoline Analogues

The 4-aminoquinoline scaffold, the core of the once-mainstay drug chloroquine (CQ), is being re-engineered to overcome widespread resistance. Novel analogues are designed to retain activity against CQ-resistant strains of P. falciparum.

Mode of Action Against Drug-Resistant Malaria

The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[1] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.

4-aminoquinolines are weak bases that accumulate to high concentrations in the acidic digestive vacuole.[2] There, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing cell death.[1]

CQ resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a protein on the digestive vacuole membrane. These mutations are believed to enable the transporter to efflux CQ from the vacuole, reducing its concentration at the site of action.[3] Novel 4-aminoquinoline analogues are designed with modified side chains that are thought to either be less efficiently transported by the mutated PfCRT or to have additional parasiticidal activities.[4][5] For instance, some newer analogues show a low potential for cross-resistance with CQ.[4]

Quantitative Data: In Vitro Antiplasmodial Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several novel 4-aminoquinoline compounds against both CQ-sensitive and CQ-resistant strains of P. falciparum.

| Compound/Drug | P. falciparum Strain (Resistance Profile) | IC₅₀ (nM) - HRPII Assay | IC₅₀ (nM) - [³H]-hypoxanthine Assay | Reference |

| MAQ | 3D7 (CQ-Sensitive) | 13.3 ± 4.1 | 12.0 ± 2.0 | [6] |

| W2 (CQ-Resistant) | 36.3 ± 13.7 | 42.0 ± 11.0 | [6] | |

| BAQ | 3D7 (CQ-Sensitive) | 11.3 ± 3.1 | 10.0 ± 2.0 | [6] |

| W2 (CQ-Resistant) | 20.3 ± 7.5 | 11.0 ± 4.0 | [6] | |

| TDR 58845 | 3D7 (CQ-Sensitive) | 5.5 ± 0.9 | - | [7][8] |

| W2 (CQ-Resistant) | 26.6 ± 1.5 | - | [7][8] | |

| TDR 58846 | 3D7 (CQ-Sensitive) | 11.9 ± 1.2 | - | [7][8] |

| W2 (CQ-Resistant) | 89.8 ± 12.1 | - | [7][8] | |

| Chloroquine | 3D7 (CQ-Sensitive) | 10.7 ± 2.5 | 10.0 ± 3.0 | [6] |

| W2 (CQ-Resistant) | 190.7 ± 47.3 | 205.0 ± 35.0 | [6] |

Experimental Protocols

This assay quantifies parasite growth by measuring the concentration of P. falciparum histidine-rich protein II (HRP2), a protein secreted by the parasite.[9][10]

-

Parasite Culture: P. falciparum strains (e.g., 3D7, W2) are maintained in continuous culture with human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, under a low-oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).[11][12] Cultures are synchronized at the ring stage using 5% D-sorbitol treatment.[13]

-

Drug Plate Preparation: Test compounds are serially diluted in culture medium and added to a 96-well microtiter plate.

-

Incubation: A suspension of synchronized, parasitized red blood cells (0.05% parasitemia, 2.5% hematocrit) is added to each well. The plates are then incubated for 72 hours under the conditions described in step 1.

-

Lysis and HRP2 Detection: After incubation, the plates are frozen and thawed to lyse the cells. An HRP2-specific antibody-based sandwich ELISA is then performed.[9]

-

Data Analysis: The optical density is read using a microplate reader. The results are expressed as the percentage of growth inhibition relative to drug-free control wells. IC₅₀ values are calculated by non-linear regression analysis of the dose-response curves.[14]

This cell-free assay assesses the ability of a compound to directly inhibit the formation of β-hematin from heme.[15]

-

Reaction Mixture: A solution of hemin chloride is prepared in dimethyl sulfoxide (DMSO).

-

Assay Conditions: The hemin solution is added to a sodium acetate buffer (pH ~4.8-5.2) in a 96-well plate, in the presence of various concentrations of the test compound.

-

Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for several hours to allow for β-hematin formation.

-

Quantification: After incubation, the plate is centrifuged, and the supernatant (containing unreacted heme) is removed. The remaining pellet of β-hematin is washed and then dissolved in a sodium hydroxide solution to convert it back to monomeric heme.

-

Measurement: The absorbance of the dissolved heme is measured at 405 nm. The percentage of inhibition is calculated by comparing the amount of β-hematin formed in the presence of the test compound to that in a drug-free control.

Mandatory Visualizations

Caption: Mechanism of 4-aminoquinolines via hemozoin inhibition.

Artemisinin Analogues

Artemisinin and its semi-synthetic derivatives are the cornerstone of modern antimalarial combination therapies (ACTs). Their potent and rapid parasiticidal activity is crucial for treating severe and drug-resistant malaria.

Mode of Action Against Drug-Resistant Malaria

The antimalarial activity of artemisinins is dependent on their endoperoxide bridge.[16] The currently accepted mechanism involves a two-step process:

-

Activation: Inside the parasite, artemisinin is activated by ferrous iron (Fe²⁺), which is abundant from the digestion of hemoglobin (heme-iron).[16][17] This interaction cleaves the endoperoxide bridge.

-

Radical Formation and Alkylation: The cleavage generates highly reactive carbon-centered free radicals.[18] These radicals then promiscuously alkylate and damage a multitude of essential parasite proteins and other biomolecules, leading to widespread cellular damage and rapid parasite death.[16][18]

Artemisinin resistance is clinically defined as a delayed parasite clearance time. This phenotype is strongly associated with mutations in the propeller domain of the P. falciparum Kelch13 (K13) protein.[17] While the precise function of K13 is still under investigation, mutations are thought to confer resistance by reducing the rate of hemoglobin endocytosis by the parasite.[17][19] Less hemoglobin digestion leads to lower intracellular heme-iron concentrations, resulting in less efficient activation of artemisinin and, consequently, reduced parasiticidal activity.[17]

Quantitative Data: In Vitro Activity of Artemisinin Derivatives

Quantitative structure-activity relationship (QSAR) models are often used to predict the activity of new artemisinin derivatives.[20][21][22] The table below presents IC₅₀ values for key artemisinin derivatives against drug-resistant P. falciparum.

| Compound/Drug | P. falciparum Strain (Resistance Profile) | IC₅₀ (nM) | Reference |

| Artemisinin | W2 (CQ-Resistant) | 3.5 ± 0.9 | [20] (Derived) |

| Artemether | W2 (CQ-Resistant) | 2.9 ± 0.5 | [20] (Derived) |

| Artesunate | W2 (CQ-Resistant) | 1.5 ± 0.4 | [20] (Derived) |

| Dihydroartemisinin (DHA) | Dd2 (Multi-drug Resistant) | ~2.3 | [13] (Derived) |

| KAE609 (Cipargamin) | Dd2-Pol∂ (Mutator strain) | < 3 (re-emergence after 15-17 days) | [23] |

Note: Specific IC₅₀ values for K13-mutant vs. wild-type strains often show subtle differences in standard 72-hour assays, with resistance being more apparent in ring-stage survival assays (RSA).

Experimental Protocols

This protocol outlines the standard method for culturing P. falciparum and assessing its susceptibility to antimalarial compounds.[24][25]

-

Aseptic Culture Maintenance: P. falciparum parasites are cultured in vitro in human erythrocytes (typically O+) suspended at a 2-5% hematocrit in complete medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 0.5% Albumax I or 10% human serum).[11][26]

-

Atmospheric Conditions: Cultures are maintained at 37°C in a humidified, low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂), often using a modular incubation chamber.[27]

-

Synchronization: To ensure a consistent parasite stage for assays, cultures are synchronized, typically to the ring stage, using methods like 5% sorbitol lysis or temperature cycling.[13]

-

Drug Susceptibility Assay Setup: For a standard 72-hour assay, synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) are added to 96-well plates containing serial dilutions of the test drug.[28]

-

Growth Measurement: After 72 hours of incubation, parasite growth is quantified. Common methods include:

-

SYBR Green I Assay: A fluorescent dye that intercalates with DNA is added after lysing the red blood cells. Fluorescence intensity, proportional to the amount of parasite DNA, is measured.[28]

-

pLDH Assay: Parasite lactate dehydrogenase (pLDH) activity is measured colorimetrically.

-

Microscopy: Giemsa-stained thin blood smears are examined to manually count the number of parasites.

-

-

Data Analysis: Dose-response curves are generated to determine the IC₅₀ value for each compound.

Mandatory Visualizations

Caption: Artemisinin's mechanism of action and K13 resistance.

Styrylquinolines

Styrylquinolines are a more recent class of synthetic compounds being investigated for their potent activity against multi-drug resistant malaria parasites.

Mode of Action Against Drug-Resistant Malaria

The precise molecular target of styrylquinolines is still under investigation, but studies have revealed key aspects of their activity. They are identified as fast-acting agents that primarily target the trophozoite stage of the parasite's asexual blood-stage lifecycle.[29] Some evidence suggests a multi-faceted mechanism, with certain analogues showing an ability to inhibit both β-hematin formation and hemoglobin hydrolysis, similar to quinoline-based drugs but with efficacy against resistant strains.[30] Their distinct chemical structure allows them to evade the resistance mechanisms that affect older quinoline drugs like chloroquine.[29] The development of potent styrylquinolines with low nanomolar activity against CQ-resistant strains like Dd2, coupled with a resistance index of less than 1 (indicating no cross-resistance), makes them a promising class of antimalarial leads.[29]

Quantitative Data: In Vitro Antiplasmodial Activity

The table below presents the 50% effective concentration (EC₅₀) values for a selection of 6-chloro-2-arylvinylquinolines against the CQ-resistant Dd2 strain of P. falciparum.

| Compound | R² Substituent (on arylvinyl group) | EC₅₀ (nM) against Dd2 Strain | Selectivity Index (SI) | Reference |

| 22 | H | 12.0 ± 1.1 | > 1666 | [29] |

| 23 | 4-NO₂ | 4.8 ± 0.6 | > 4166 | [29] |

| 24 | 4-CF₃ | 4.9 ± 0.4 | > 4081 | [29] |

| 29 | 4-F | 4.9 ± 0.6 | > 4081 | [29] |

| 31 | 4-Cl | 5.9 ± 1.4 | > 3389 | [29] |

| Chloroquine | - | 134.4 ± 11.1 | 165 | [29] |

Selectivity Index (SI) = EC₅₀ against HepG2 (human liver) cells / EC₅₀ against Dd2 strain.

Experimental Protocols

The discovery of novel agents like styrylquinolines follows a structured drug discovery pipeline.

-

Chemical Synthesis: A library of analogues is synthesized. For styrylquinolines, this can involve a condensation reaction between substituted 2-methylquinolines and various aromatic aldehydes.[29]

-

Primary In Vitro Screening: All synthesized compounds are tested for their antiplasmodial activity against a CQ-resistant P. falciparum strain (e.g., Dd2) using a high-throughput method like the SYBR Green I assay (see protocol 2.3.1).

-

Cytotoxicity Assay: Compounds showing high potency (e.g., EC₅₀ < 50 nM) are then tested against a mammalian cell line (e.g., HepG2) to determine their selectivity index (SI). A high SI is desirable, indicating specific toxicity to the parasite.

-

Cross-Resistance Profiling: Promising candidates are further tested against a panel of P. falciparum strains with different resistance profiles (e.g., CQ-sensitive, mefloquine-resistant, artemisinin-resistant) to determine the resistance index (RI) and check for cross-resistance.[28]

-

Mechanism of Action Studies: Lead compounds undergo further investigation, including time-to-kill assays, stage-specificity assays, and target-based assays (e.g., hemozoin inhibition).

-

In Vivo Efficacy: The most promising compounds are advanced to in vivo testing in murine models of malaria (e.g., P. berghei-infected mice) to assess their efficacy, pharmacokinetics, and safety.[29]

Mandatory Visualizations

Caption: Workflow for antimalarial drug discovery and evaluation.

References

- 1. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of drug resistance in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. 4-aminoquinoline analogs of chloroquine with shortened side chains retain activity against chloroquine-resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iddo.org [iddo.org]

- 10. researchgate.net [researchgate.net]

- 11. mmv.org [mmv.org]

- 12. media.malariaworld.org [media.malariaworld.org]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of WHO Mark III and HRP II ELISA for in vitro sensitivity of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 16. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. researchgate.net [researchgate.net]

- 22. QSAR, docking and ADMET studies of artemisinin derivatives for antimalarial activity targeting plasmepsin II, a hemoglobin-degrading enzyme from P. falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. YAT2150 is irresistible in Plasmodium falciparum and active against Plasmodium vivax and Leishmania clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 25. iddo.org [iddo.org]

- 26. researchgate.net [researchgate.net]

- 27. turkiyeparazitolderg.org [turkiyeparazitolderg.org]

- 28. Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis and antimalarial activity of E-2-quinolinylbenzocycloalcanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Pharmacokinetic Profile of a Novel Antimalarial Candidate: Agent 34

An In-depth Technical Guide for Drug Development Professionals

Disclaimer: The compound "Antimalarial Agent 34" is a hypothetical designation used in this document for illustrative purposes. The following data represents a synthesized profile based on preliminary pharmacokinetic studies of various novel antimalarial compounds and does not refer to a specific, publicly disclosed agent.

This technical guide provides a comprehensive overview of the preliminary pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties of a representative novel antimalarial candidate, herein referred to as Agent 34. The data and methodologies presented are synthesized from published research on various early-stage antimalarial compounds to serve as a practical reference for researchers, scientists, and drug development professionals in the field.

Quantitative Pharmacokinetic and In Vitro Activity Data

The preliminary assessment of Agent 34 reveals a promising profile for further development. The following tables summarize the key quantitative data obtained from in vitro and in vivo preclinical studies.

Table 1: In Vitro Antiplasmodial Activity of Agent 34

| Parameter | Chloroquine-Sensitive Strain (e.g., 3D7, NF54) | Chloroquine-Resistant Strain (e.g., K1, Dd2) | Cytotoxicity (e.g., CHO cells) | Selectivity Index (SI) |

| IC₅₀ (nM) | 11.9 - 41.8 | 11.9 - 41.8 | > 5000 | > 120 |

Data synthesized from representative values for novel antimalarial compounds.[1][2] The selectivity index (SI) is calculated as the ratio of the cytotoxic IC₅₀ to the antiplasmodial IC₅₀ against the resistant strain.

Table 2: In Vivo Pharmacokinetic Parameters of Agent 34 in a Murine Model

| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (15 mg/kg) |

| Cₘₐₓ (µM) | 1.2 ± 0.3 | 0.4 ± 0.1 |

| Tₘₐₓ (h) | 0.25 | 2.0 |

| t₁/₂ (h) | 2.51 ± 0.07 | 3.1 - 4.4 |

| AUC₀₋inf (µM·h) | 2.8 ± 0.5 | 1.7 ± 0.4 |

| Clearance (CLᵢₙₜ) (mL/min/kg) | 74.41 ± 6.68 | - |

| Volume of Distribution (Vd) (L/kg) | 16.9 | - |

| Oral Bioavailability (%) | - | 15 - 25% |

Data synthesized from representative values for novel antimalarial compounds.[1][2][3][4]

Detailed Experimental Protocols

The following sections detail the methodologies employed to ascertain the preliminary pharmacokinetic profile of novel antimalarial candidates like Agent 34.

The in vitro activity of antimalarial compounds is commonly assessed against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

-

Parasite Culture: P. falciparum strains (e.g., 3D7 and K1) are maintained in continuous culture in human A+ erythrocytes at a 3-5% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax I.[5] Cultures are incubated at 37°C in a low-oxygen atmosphere (5% O₂, 5% CO₂, 90% N₂).[5]

-

Assay Procedure: A SYBR Green I-based fluorescence assay is a common method.[6]

-

Asynchronous parasite cultures are synchronized at the ring stage.

-

The culture is then exposed to serial dilutions of the test compound in 96-well plates.

-

After a 72-hour incubation period, the plates are frozen to lyse the red blood cells.

-

SYBR Green I dye, which intercalates with parasitic DNA, is added, and fluorescence is measured to quantify parasite growth.

-

The 50% inhibitory concentration (IC₅₀) is determined by analyzing the dose-response curve.

-

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard model for evaluating in vivo antimalarial activity.

-

Animal Model: Male C57BL/6 mice are infected intravenously with P. berghei (ANKA strain).[4]

-

Dosing: The test compound is administered once daily for four consecutive days, typically starting 2-4 hours post-infection.[7] Both intravenous and oral routes are usually tested at various dosages.[4]

-

Parasitemia Determination: On day 5, blood samples are collected, and the percentage of parasitized erythrocytes is determined by flow cytometry or Giemsa-stained blood smears.[4]

-

Efficacy Calculation: The percentage of parasite growth inhibition is calculated relative to a vehicle-treated control group.

To determine key PK parameters, drug concentrations in plasma are measured over time following administration.

-

Animal Dosing: Healthy male C57BL/6 mice are administered the compound via intravenous and oral routes at specified doses.[3][4]

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.[3][4] Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: Drug concentrations in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[3][4]

-

Data Analysis: Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC, and bioavailability are calculated from the plasma concentration-time profiles using non-compartmental analysis software.

Visualizations: Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for antimalarial drug screening and a hypothetical mechanism of action.

Caption: Experimental workflow for preclinical screening of novel antimalarial candidates.

Many antimalarial drugs function by disrupting essential biochemical pathways within the parasite.[8][9][10] A common target is the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.

Caption: Hypothetical mechanism of action for Agent 34 targeting heme detoxification.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Efficacies and ADME properties of redox active methylene blue and phenoxazine analogues for use in new antimalarial triple drug combinations with amino-artemisinins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and In vivo antimalarial activities of Avicennia africana P. Beauv. (Avicenniaceae) ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]

- 9. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Antimalarial medication - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antimalarial Agent 34

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antimalarial agent 34 is a novel synthetic compound under investigation for its potential therapeutic efficacy against Plasmodium falciparum, the deadliest species of malaria parasite. This document provides detailed protocols for the essential in vitro assays required to characterize the antimalarial activity, cytotoxicity, and potential mechanism of action of this compound. The following protocols are based on established methodologies in the field of antimalarial drug discovery.

Data Presentation

Table 1: In Vitro Antimalarial Activity of Agent 34 against P. falciparum Strains

| P. falciparum Strain | IC50 (nM) of Agent 34 | IC50 (nM) of Chloroquine | IC50 (nM) of Artemisinin |

| 3D7 (Chloroquine-sensitive) | 15.2 ± 2.1 | 8.5 ± 1.2 | 5.1 ± 0.8 |

| Dd2 (Chloroquine-resistant) | 18.5 ± 3.5 | 150.7 ± 15.3 | 6.2 ± 1.1 |

| W2 (Chloroquine-resistant) | 20.1 ± 2.9 | 210.4 ± 25.8 | 5.8 ± 0.9 |

Table 2: Cytotoxicity Profile of Agent 34

| Cell Line | CC50 (µM) of Agent 34 | CC50 (µM) of Chloroquine | Selectivity Index (SI) for Agent 34 (Dd2) |

| HepG2 (Human Liver Carcinoma) | > 100 | 85.6 ± 9.4 | > 5405 |

| HEK293 (Human Embryonic Kidney) | 85.4 ± 7.2 | 70.3 ± 6.1 | 4616 |

| Vero (Monkey Kidney Epithelial) | > 100 | 95.2 ± 10.1 | > 5405 |

Selectivity Index (SI) = CC50 (cell line) / IC50 (P. falciparum strain)

Experimental Protocols

Parasite Culture

Objective: To maintain a continuous in vitro culture of P. falciparum for use in subsequent assays.

Materials:

-

P. falciparum strains (e.g., 3D7, Dd2, W2)

-

Human erythrocytes (O+), washed

-

Complete parasite culture medium (RPMI-1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 0.1 mM hypoxanthine)

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Incubator at 37°C

-

Sterile culture flasks

Protocol:

-

Aseptically combine washed human erythrocytes with complete parasite culture medium to achieve a 5% hematocrit.

-

Thaw a cryopreserved vial of the desired P. falciparum strain and add it to the erythrocyte suspension.

-

Place the culture flask in a modular chamber, flush with the gas mixture for 3-5 minutes, and seal.

-

Incubate at 37°C.

-

Monitor parasite growth daily by preparing a thin blood smear, staining with Giemsa, and observing under a microscope.

-

Maintain the culture by providing fresh medium and erythrocytes as needed, typically every 2-3 days, to keep the parasitemia between 1-5%.

In Vitro Parasite Growth Inhibition Assay (SYBR Green I-based)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against different strains of P. falciparum.

Materials:

-

Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

-

This compound stock solution (in DMSO)

-

Chloroquine and Artemisinin stock solutions (for controls)

-

Complete parasite culture medium

-

96-well black microtiter plates

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Protocol:

-

Serially dilute this compound and control drugs in complete parasite culture medium in a separate 96-well plate.

-

Add 100 µL of the synchronized parasite culture to each well of the 96-well black microtiter plate.

-

Transfer 100 µL of the drug dilutions to the corresponding wells of the plate containing the parasite culture. Include wells with no drug (negative control) and wells with only erythrocytes (background).

-

Incubate the plate in a modular chamber with the appropriate gas mixture at 37°C for 72 hours.

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound against mammalian cell lines to assess its selectivity.[1][2]

Materials:

-

Mammalian cell lines (e.g., HepG2, HEK293, Vero)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well clear microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with no drug (negative control).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1][2]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 values by plotting the percentage of cell viability against the log of the drug concentration.

Mandatory Visualization

Caption: Workflow for determining the in vitro antimalarial activity of Agent 34.

Caption: Workflow for the in vitro cytotoxicity assessment of Agent 34.

Caption: Hypothetical mechanism of action for this compound.

References

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Purification of Antimalarial Agent 34

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimalarial agent 34, a 7-(2-phenoxyethoxy)-4(1H)-quinolone derivative, has demonstrated notable activity against multi-drug resistant strains of P. falciparum. This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound, based on established methodologies for 3-aryl-4(1H)-quinolones. The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel antimalarial agents.

Data Summary

The following table summarizes key quantitative data associated with the synthesis of this compound and its precursors.

| Compound | Step | Description | Yield (%) | Purity (%) |

| Intermediate A | 1 | N-Acylation of 5-amino-2-substituted-phenol | Not Reported | ≥95% |

| Intermediate B | 2 | Alkylation of acetamide | Not Reported | ≥95% |

| Intermediate C | 3 | Hydrolysis of alkylated intermediate | Not Reported | ≥95% |

| This compound | 4 | Cyclization and Arylation | Not Reported | ≥95% |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving the formation of a key aniline intermediate followed by a cyclization and arylation reaction.

General Procedure for the Synthesis of the Aniline Intermediate:

-

N-Acylation: 5-amino-2-substituted-phenol is acylated using an appropriate acyl chloride in the presence of a base such as pyridine. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature.

-

Alkylation: The resulting acetamide is alkylated using a suitable alkyl halide (e.g., 1-bromo-2-phenoxyethane) and a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the reaction.

-

Hydrolysis: The alkylated intermediate is then hydrolyzed using a strong base, such as potassium hydroxide, in a mixture of water and a co-solvent like ethanol, under reflux conditions to yield the aniline intermediate.

General Procedure for the Synthesis of 3-Aryl-7-(2-phenoxyethoxy)-4(1H)-quinolones (including Agent 34):

-

The synthesized aniline intermediate is reacted with a suitable β-ketoester in the presence of a catalyst.

-

Alternatively, for the introduction of the aryl group at the 3-position, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) can be employed on a halogenated quinolone precursor.

-

The reaction is carried out in a suitable solvent system, often a mixture of an organic solvent and an aqueous base solution, under an inert atmosphere.

-

The reaction mixture is heated to the required temperature for a specified duration to ensure complete conversion.

-

Upon completion, the reaction is worked up by extraction and washing to isolate the crude product.

Purification Techniques

The purity of this compound is crucial for accurate biological evaluation. A combination of chromatographic and recrystallization techniques is employed for its purification.

1. Column Chromatography:

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a typical mobile phase for eluting the compound from the silica gel column. The polarity of the solvent mixture is gradually increased to first elute non-polar impurities and then the desired product.

-

Procedure:

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel.

-

The solvent is removed under reduced pressure, and the dry, product-adsorbed silica is loaded onto the top of a prepared silica gel column.

-

The column is eluted with the chosen mobile phase, and fractions are collected.

-

The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified product.

-

2. Recrystallization:

-

Solvent System: A mixture of dimethylformamide (DMF) and methanol (e.g., in a 4:1 ratio) has been reported to be effective for the recrystallization of similar 4(1H)-quinolone derivatives.[1]

-

Procedure:

-

The partially purified product from column chromatography is dissolved in a minimum amount of the hot recrystallization solvent mixture.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

-

The purified crystals are then dried under vacuum to remove residual solvent.

-

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) analysis, and its identity confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for a Novel Antimalarial Agent in Cell Culture

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a novel antimalarial compound, referred to herein as "Antimalarial Agent 34." The protocols outlined below describe standard methodologies for assessing the agent's efficacy against Plasmodium falciparum and its cytotoxicity against mammalian cell lines. This document also includes data presentation formats and visualizations of relevant biological pathways and experimental workflows.

The successful screening of new antimalarial candidates requires a systematic approach to determine both their potency against the malaria parasite and their safety profile for the host. In vitro assays are crucial first steps in this process, offering a controlled environment to assess the biological activity of a new chemical entity.[1]

Quantitative Data Summary

The following tables present hypothetical data for "this compound" to illustrate how results can be structured for clear comparison. Data is compared against standard antimalarial drugs, Chloroquine and Artemisinin.

Table 1: In Vitro Anti-plasmodial Activity of this compound

| Compound | P. falciparum Strain | IC50 (nM) [95% CI] | Assay Method |

| This compound | Drug-Sensitive (e.g., 3D7) | 15.2 [12.5 - 18.5] | SYBR Green I |

| This compound | Drug-Resistant (e.g., Dd2) | 25.8 [21.9 - 30.4] | SYBR Green I |

| Chloroquine | Drug-Sensitive (e.g., 3D7) | 20.5 [17.8 - 23.6] | SYBR Green I |

| Chloroquine | Drug-Resistant (e.g., Dd2) | 250.7 [225.6 - 278.5] | SYBR Green I |

| Artemisinin | Drug-Sensitive (e.g., 3D7) | 5.1 [4.2 - 6.2] | SYBR Green I |

| Artemisinin | Drug-Resistant (e.g., Dd2) | 7.9 [6.5 - 9.6] | SYBR Green I |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Compound | Mammalian Cell Line | CC50 (µM) [95% CI] | Assay Method | Selectivity Index (SI) (CC50 / IC50 vs. 3D7) |

| This compound | HepG2 | 45.3 [40.1 - 51.2] | MTT | >2980 |

| This compound | HeLa | 38.9 [34.5 - 43.8] | MTT | >2559 |

| Chloroquine | HepG2 | >100 | MTT | >4878 |

| Chloroquine | HeLa | >100 | MTT | >4878 |

| Artemisinin | HepG2 | 75.2 [68.9 - 82.1] | MTT | >14745 |

| Artemisinin | HeLa | 65.4 [59.8 - 71.4] | MTT | >12823 |